(3-Nitrophenyl)methyl 4-formylbenzoate
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Overview
Description
(3-Nitrophenyl)methyl 4-formylbenzoate: is an organic compound with the molecular formula C15H11NO5 and a molecular weight of 285.25 g/mol . This compound is characterized by the presence of a nitrophenyl group and a formylbenzoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with (3-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (3-Nitrophenyl)methyl 4-formylbenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a .
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like .
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Substitution: Sodium hydroxide (NaOH), methanol (CH3OH)
Major Products Formed:
- Reduction of the nitro group yields (3-aminophenyl)methyl 4-formylbenzoate .
- Oxidation of the formyl group yields (3-nitrophenyl)methyl 4-carboxybenzoate .
- Substitution reactions can yield various esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Nitrophenyl)methyl 4-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a model compound in drug development studies to understand the behavior of ester-containing drugs in biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate largely depends on the specific application and the chemical reactions it undergoesThese interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products .
Comparison with Similar Compounds
- (4-Nitrophenyl)methyl 4-formylbenzoate
- (3-Nitrophenyl)methyl 3-formylbenzoate
- (3-Nitrophenyl)methyl 4-carboxybenzoate
Comparison: Compared to its analogs, (3-Nitrophenyl)methyl 4-formylbenzoate is unique due to the specific positioning of the nitro and formyl groups. This positioning influences the compound’s reactivity and the types of reactions it can undergo. For example, the nitro group in the meta position (3-position) relative to the ester group can affect the compound’s electronic properties and its behavior in nucleophilic substitution reactions .
Properties
IUPAC Name |
(3-nitrophenyl)methyl 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-9-11-4-6-13(7-5-11)15(18)21-10-12-2-1-3-14(8-12)16(19)20/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGFZDDJIHROPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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